3-Methyl-4-(methylsulfonamido)benzoic acid
Description
Significance within Sulfonamide and Benzoic Acid Chemistry
The significance of 3-Methyl-4-(methylsulfonamido)benzoic acid is best understood by considering its constituent functional groups: the sulfonamide and the benzoic acid. Sulfonamides represent a critical class of compounds in pharmaceutical sciences, historically recognized for their antibacterial properties. synhet.com They function as competitive inhibitors of p-aminobenzoic acid (PABA), an essential component for folic acid synthesis in bacteria. researchgate.netrsc.org This mechanism disrupts bacterial growth and replication, making sulfonamide-based drugs effective against a wide array of bacterial infections. synhet.comresearchgate.net The versatility of the sulfonamide group extends beyond antibacterial applications, with derivatives showing potential as anticancer, anti-inflammatory, and antiviral agents. synhet.com
Similarly, the benzoic acid scaffold is a fundamental building block in the development of various therapeutic agents. nih.gov The carboxylic acid group can participate in various chemical reactions, allowing for the synthesis of a diverse range of derivatives. mdpi.com Benzoic acid and its derivatives have been investigated for a wide spectrum of biological activities, including antifungal and antiproliferative effects. nih.gov
The combination of both the sulfonamide and benzoic acid functionalities within a single molecule, as seen in this compound, creates a compound with a rich potential for chemical modification and biological investigation. The specific placement of the methyl and methylsulfonamido groups on the benzoic acid ring influences the molecule's electronic properties, solubility, and spatial arrangement, which are key determinants of its reactivity and potential interactions with biological targets.
Overview of Potential Research Trajectories and Applications
While extensive, detailed research focused solely on this compound is not widely available in the public domain, its structural characteristics suggest several potential avenues for academic and industrial research. As a substituted sulfonamide, it could be investigated for its own intrinsic biological activities, such as antimicrobial or enzyme-inhibiting properties.
The primary role of this compound in the current scientific landscape appears to be that of a chemical intermediate or building block. chemscene.commoldb.com Its bifunctional nature, possessing both a carboxylic acid and a sulfonamide N-H group, allows for a variety of synthetic transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the sulfonamide nitrogen can be further functionalized. This versatility makes it a valuable precursor for the synthesis of more complex molecules with potential applications in drug discovery and materials science. For instance, related sulfonamide-bearing benzoic acid derivatives have been explored in the development of novel antimicrobial agents. mdpi.com
Future research could focus on the synthesis of a library of derivatives from this compound and the systematic evaluation of their biological activities. This could lead to the discovery of new lead compounds for various therapeutic areas. Furthermore, detailed physicochemical studies, including crystal structure analysis and spectroscopic characterization, would provide deeper insights into its molecular properties and reactivity.
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 926198-86-9 | chemscene.commoldb.com |
| Molecular Formula | C₁₄H₁₃NO₄S | chemscene.commoldb.com |
| Molecular Weight | 291.32 g/mol | chemscene.commoldb.com |
| Synonym | 4-(benzenesulfonamido)-3-methylbenzoic acid | chemscene.com |
Computational Chemistry Data
The following table presents computational chemistry data for this compound, which can be useful in predicting its behavior in various chemical systems.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 83.47 Ų | chemscene.com |
| LogP (octanol-water partition coefficient) | 2.49402 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Rotatable Bonds | 4 | chemscene.com |
De Novo Synthesis Pathways for this compound
The de novo synthesis of this compound can be approached through several strategic routes, primarily involving amination and sulfonamidation reactions, direct amination from nitrobenzoic acid precursors, or more extended multistep syntheses from simpler benzoic acid derivatives.
Amination and Sulfonamidation Routes
Modern synthetic methods offer direct C-H amination approaches to introduce the nitrogen functionality at the desired position on the benzoic acid scaffold. A notable strategy involves a mild, iridium-catalyzed ortho-selective C-H amination of benzoic acids. nih.gov This late-stage functionalization allows for the direct installation of a sulfonamide group onto complex benzoic acid derivatives with high regioselectivity, directed by the carboxylate group. nih.gov This method is particularly advantageous due to its robustness, tolerance of various functional groups, and applicability to automated high-throughput experimentation, as it can be performed under air and without the need for heating. nih.gov
The sulfonamidation step itself typically involves the reaction of an amino group with a sulfonyl chloride. A common method for forming sulfonamides is the reaction of an amino acid with a sulfonyl chloride, such as tosyl chloride, in an aqueous solution in the presence of a base like sodium carbonate to act as an HCl scavenger. mdpi.com This approach yields the desired sulfonamide carboxylic acid derivatives in high purity and yield. mdpi.com
Direct Amination from Nitrobenzoic Acid Precursors (e.g., 2-Methyl-3-nitrobenzoic acid)
A prevalent and classical pathway to this compound involves the chemical reduction of a nitro group on a suitable benzoic acid precursor. A logical precursor for this synthesis is 3-methyl-4-nitrobenzoic acid, which can be synthesized by the selective oxidation of the 4-methyl group of 2,4-dimethylnitrobenzene. patsnap.com Another potential precursor is 2-methyl-3-nitrobenzoic acid, which can be synthesized from 3-nitro-o-xylene through oxidation. chemicalbook.comgoogle.com
The core of this pathway is the reduction of the nitro group to an amine (4-amino-3-methylbenzoic acid), which is then followed by sulfonamidation with methanesulfonyl chloride. This reduction is a critical step, and various methods have been developed to achieve this transformation efficiently.
The reduction of aromatic nitro groups to amines is a well-established transformation in organic synthesis, with several catalytic and stoichiometric methods available.
Catalytic Hydrogenation : This is a widely used method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are highly effective. commonorganicchemistry.comwikipedia.org Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. commonorganicchemistry.com Rhodium complexes have also been shown to catalyze the selective reduction of nitrobenzoic acids to aminobenzoic acids. researchgate.net
Metal-Acid Systems : The use of easily oxidized metals in the presence of an acid provides a classic and reliable method for nitro group reduction. masterorganicchemistry.com Common systems include iron (Fe) in acetic acid, zinc (Zn) in acetic acid, or tin(II) chloride (SnCl2). commonorganicchemistry.com These methods are valued for their mildness and tolerance of other reducible functional groups. commonorganicchemistry.com
Other Reducing Agents : Hydrazine hydrate in the presence of a catalyst like Raney nickel or iron-based catalysts can also be employed for the reduction of nitrobenzoic acid compounds. google.com
The choice of the reducing agent and catalyst system is crucial as it can influence the selectivity and yield of the reaction, especially in the presence of other functional groups. For instance, rhodium(I) complexes have demonstrated high chemoselectivity for the aromatic nitro group over the carboxylic acid group in 4-nitrobenzoic acid. researchgate.net
| Reducing Agent/Catalyst | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| H₂/Pd-C | Hydrogen gas, Palladium on Carbon | High efficiency, clean reaction | commonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas, Raney Nickel | Effective, useful when dehalogenation is a concern | commonorganicchemistry.com |
| Fe/Acid | Iron powder in acidic medium (e.g., acetic acid) | Mild conditions, tolerates other reducible groups | commonorganicchemistry.com |
| Zn/Acid | Zinc powder in acidic medium (e.g., acetic acid) | Mild conditions, tolerates other reducible groups | commonorganicchemistry.com |
| SnCl₂ | Tin(II) chloride | Mild conditions, good for sensitive substrates | commonorganicchemistry.com |
| Hydrazine Hydrate/Catalyst | Hydrazine hydrate with Raney-Ni or Fe salts | Alternative to hydrogenation | google.com |
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters for each step.
For the nitro reduction step , when using catalytic hydrogenation, parameters such as hydrogen pressure, catalyst loading, temperature, and reaction time need to be carefully controlled to ensure complete conversion without over-reduction of other functional groups. In the case of metal-acid reductions, the molar ratio of the metal to the nitro compound and the concentration of the acid are key variables. For instance, in a patented process for reducing nitrobenzoic acid compounds with hydrazine hydrate, the temperature is preferably maintained between 60°C and 90°C. google.com
For the sulfonamidation step , the reaction of the resulting 4-amino-3-methylbenzoic acid with methanesulfonyl chloride is typically performed in the presence of a base to neutralize the HCl byproduct. The choice of solvent, base, temperature, and reaction time can significantly impact the yield and purity of the final product. Optimization studies for sulfonylation reactions often involve screening different bases (e.g., pyridine, triethylamine, or inorganic bases) and solvents to find the conditions that lead to the highest conversion and minimal side product formation.
Multistep Synthesis from Benzoic Acid Derivatives
A general and flexible approach to this compound involves a multistep sequence starting from more readily available benzoic acid derivatives. This strategy allows for the systematic introduction of the required functional groups. A plausible sequence could start with 3-methylbenzoic acid. The key steps would involve:
Nitration : Introduction of a nitro group onto the aromatic ring. The directing effects of the existing methyl and carboxyl groups would need to be carefully considered to achieve the desired regiochemistry.
Reduction : Conversion of the nitro group to an amino group, as described previously.
Sulfonamidation : Reaction of the amino group with methanesulfonyl chloride to form the final sulfonamide linkage.
This multistep approach provides a high degree of control over the synthesis and allows for the purification of intermediates at each stage, which can lead to a final product of high purity.
Synthesis of Key Intermediates
The successful synthesis of this compound relies on the efficient preparation of key intermediates.
3-Methyl-4-nitrobenzoic acid : This is a crucial intermediate for the nitro-reduction pathway. It can be synthesized via the oxidation of 2,4-dimethylnitrobenzene. chemicalbook.com Catalytic systems involving cobalt acetate in acetic acid with an initiator have been used for this transformation. chemicalbook.com Another reported method involves the photocatalytic oxidation of 2,4-dimethylnitrobenzene in the presence of a catalyst like hematoporphyrin and NiO, achieving high conversion rates. patsnap.com
2-Methyl-3-nitrobenzoic acid : An alternative precursor, this compound can be prepared by the oxidation of 3-nitro-o-xylene. chemicalbook.com Various oxidizing agents and conditions have been reported for this conversion. chemicalbook.comgoogle.com
4-Amino-3-methylbenzoic acid : This intermediate is obtained through the reduction of 3-methyl-4-nitrobenzoic acid. The various reduction methods discussed in section 2.1.2.1 are applicable here.
3-(Chlorosulfonyl)-4-methylbenzoic acid : This intermediate is valuable for an alternative synthetic route where the sulfonyl chloride is first formed on the ring, followed by reaction with methylamine. A related compound, methyl 3-(chlorosulfonyl)-4-methylbenzoate, can be synthesized from 3-(chlorosulfonyl)-4-methylbenzoic acid by reaction with thionyl chloride followed by methanol (B129727). chemicalbook.com
| Intermediate | Starting Material | Key Reaction | Reference |
|---|---|---|---|
| 3-Methyl-4-nitrobenzoic acid | 2,4-Dimethylnitrobenzene | Oxidation | patsnap.comchemicalbook.com |
| 2-Methyl-3-nitrobenzoic acid | 3-Nitro-o-xylene | Oxidation | chemicalbook.comgoogle.com |
| 4-Amino-3-methylbenzoic acid | 3-Methyl-4-nitrobenzoic acid | Nitro Group Reduction | commonorganicchemistry.comgoogle.com |
| Methyl 3-(chlorosulfonyl)-4-methylbenzoate | 3-(Chlorosulfonyl)-4-methylbenzoic acid | Esterification | chemicalbook.com |
An in-depth examination of the synthetic pathways and chemical modifications of this compound reveals a landscape of intricate organic chemistry. This article focuses exclusively on the methodologies employed in its synthesis and the derivatization strategies used to create its analogues, providing a detailed look into the chemical transformations involved.
Structure
3D Structure
Properties
IUPAC Name |
4-(methanesulfonamido)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-5-7(9(11)12)3-4-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNQHFRVKPEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Pharmacological Efficacy Studies
Anti-inflammatory and Immunomodulatory Investigations
Derivatives of 3-sulfonamido benzoic acid have been identified as a novel class of compounds with promising anti-inflammatory properties. nih.gov Studies have been designed to synthesize and evaluate these derivatives for their potential to treat inflammatory conditions, particularly acute lung injury (ALI). nih.gov
The primary mechanism of action identified for this class of compounds is the antagonism of the P2Y14 receptor (P2Y14R). nih.gov This receptor is recognized as a potential target in various inflammatory diseases. nih.gov By blocking this receptor, these derivatives can interfere with the signaling pathways that lead to an inflammatory response. The dysregulation of the immune system, which causes an imbalance between pro- and anti-inflammatory mediators, is a key factor in inflammatory diseases. nih.govmdpi.com The action of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists represents a targeted approach to restoring this balance.
A key indicator of the anti-inflammatory effect of these compounds is their ability to reduce the levels of key pro-inflammatory cytokines. In preclinical models, a lead compound from the 3-sulfonamido benzoic acid series demonstrated a significant reduction in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These three cytokines are central to the development and progression of the inflammatory cascade in numerous immune-mediated diseases. nih.govmdpi.com The inhibition of their production is a critical therapeutic goal in managing such conditions. nih.gov
The inhibitory profile of this compound series is centered on the P2Y14 receptor. A specific derivative, identified as compound 25l, emerged as a highly potent P2Y14R antagonist, with an IC50 value of 5.6 ± 0.3 nM. nih.gov This demonstrated not only potent antagonistic activity but also a superior binding affinity for the P2Y14R compared to previously known antagonists. nih.gov
| Compound Series | Target Receptor | Lead Compound | Inhibitory Concentration (IC50) | Key Finding |
|---|---|---|---|---|
| 3-Sulfonamido benzoic acid derivatives | P2Y14 Receptor (P2Y14R) | Compound 25l | 5.6 ± 0.3 nM | Identified as a potent P2Y14R antagonist with high binding affinity. nih.gov |
The therapeutic potential of 3-sulfonamido benzoic acid derivatives was evaluated in vivo using a lipopolysaccharide (LPS)-induced mouse model of acute lung injury (ALI). nih.gov ALI is a severe clinical disorder characterized by lung inflammation, increased vascular permeability, and oxidative stress. mdpi.comnih.gov In this model, the lead compound significantly mitigated the inflammatory response in lung tissues. nih.gov This demonstrates the compound's ability to exert its anti-inflammatory effects in a complex biological system, positioning it as a promising candidate for further investigation as a treatment for ALI. nih.gov
| Disease Model | Inducing Agent | Compound Series | Observed In Vivo Effects | Cytokine Modulation |
|---|---|---|---|---|
| Acute Lung Injury (ALI) | Lipopolysaccharide (LPS) | 3-Sulfonamido benzoic acid derivatives | Significant reduction of inflammatory response in lung tissues. nih.gov | Reduced levels of IL-1β, IL-6, and TNF-α. nih.gov |
Potential as Cardiotonic Agents
Currently, there is no scientific literature available from the provided search results that investigates or establishes the efficacy of 3-Methyl-4-(methylsulfonamido)benzoic acid or its derivatives as cardiotonic agents.
Antimicrobial and Antibiofilm Efficacy
While specific studies on the antimicrobial and antibiofilm properties of this compound are not available in the provided search results, the parent compound, benzoic acid, has been investigated for these properties. Studies have shown that benzoic acid can inhibit the biofilm biomass of certain bacteria, such as Salmonella typhimurium, in a concentration-dependent manner. researchgate.netpreprints.org This suggests that the benzoic acid scaffold possesses properties that can interfere with biofilm formation, a key factor in persistent infections. However, further research is required to determine if these characteristics are retained or modified in the 3-Methyl-4-(methylsulfonamido) derivative.
Antibacterial Activity (e.g., against Gram-positive bacteria, MRSA)
No specific studies detailing the antibacterial effects of this compound against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), were found in the reviewed literature. While various benzoic acid derivatives have been investigated for antibacterial properties, data for this specific compound is not available. mdpi.comnih.govresearchgate.net
Antifungal Activity (e.g., against C. albicans)
There is no available research on the antifungal activity of this compound against fungal pathogens such as Candida albicans. Studies on other benzoic acid derivatives have shown antifungal potential, but these findings cannot be directly attributed to the subject compound. nih.govresearchgate.netjournalmrji.com
Bactericidal Mechanisms
Without studies on its antibacterial activity, the bactericidal or bacteriostatic mechanisms of this compound have not been elucidated. Research into how it might interact with bacterial cells, such as membrane disruption or inhibition of essential enzymes, has not been published.
Enzyme Inhibition Beyond Inflammation
Anticholinesterase Activity (AChE and BChE)
The inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has not been reported in scientific literature. While other benzoic acid derivatives are known to interact with these enzymes, specific data for this compound is absent.
Tyrosinase Inhibition
No published studies were identified that evaluate the tyrosinase inhibitory activity of this compound.
Urease Inhibition
The capacity of this compound to act as a urease inhibitor has not been documented in the available scientific research.
Broader Biological System Interactions
Interaction with Pain Perception Receptors
No studies were identified that have investigated the interaction of this compound with any known pain perception receptors. Research on the analgesic properties or the mechanism by which this specific compound might modulate nociceptive pathways is not present in the current body of scientific literature. While some benzoic acid derivatives have been explored for anti-inflammatory and analgesic effects, these findings cannot be specifically attributed to this compound.
Screening for Modulation of Lipid Accumulation in Microorganisms
There is no available research on the effects of this compound on lipid accumulation in microorganisms. Screening studies to determine its potential as a modulator of microbial lipid metabolism, which could have applications in biofuel production or as an antimicrobial agent, have not been reported.
Structure Activity Relationship Sar and Molecular Design
Identification of Key Structural Features for Bioactivity
The bioactivity of this compound is not attributed to a single feature but rather to the synergistic contribution of its constituent parts. The phenyl ring serves as a central scaffold, with the substituents dictating the molecule's physicochemical properties and potential pharmacological effects. iomcworld.com
The methylsulfonyl group (-SO₂CH₃) is a crucial functional group in medicinal chemistry, known for its ability to significantly influence a molecule's properties. researchgate.net As a strong hydrogen bond acceptor, the sulfonamide group can engage in critical interactions with biological receptors. researchgate.net
The benzoic acid moiety is a well-established scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents. researchgate.netnih.gov Its carboxylic acid group is ionizable at physiological pH, which can be critical for solubility and for forming ionic or hydrogen bonds with target proteins. iomcworld.comeaht.org This moiety is a component in naturally occurring compounds with bioactivity, such as vanillin (B372448) and gallic acid, and is a key building block in synthetic drugs. researchgate.netpreprints.org
The versatility of the benzoic acid scaffold allows for extensive chemical modification to optimize activity. nih.gov For example, studies on other benzoic acid derivatives have shown that replacing the carboxylic acid with bioisosteres like amides or hydroxamic acids can alter the hydrogen-bonding profile and, consequently, the inhibitory activity against specific targets like human carbonic anhydrases. tandfonline.com The presence of the benzoic acid core is often vital for orienting the other functional groups correctly within a receptor's binding pocket. iomcworld.com
Table 1: Examples of Marketed Drugs Featuring a Benzoic Acid Scaffold
| Drug Name | Therapeutic Class | Reference |
| Furosemide | Diuretic | researchgate.net |
| Bumetanide | Diuretic | researchgate.net |
| Bexarotene | Anticancer | preprints.org |
| Tetracaine | Anesthetic | researchgate.net |
The position of the methyl group on the benzene (B151609) ring is a critical determinant of biological activity. In 3-Methyl-4-(methylsulfonamido)benzoic acid, the methyl group is positioned meta to the carboxylic acid and ortho to the methylsulfonamido group. This specific placement influences the molecule's conformation and electronic properties.
Positional Isomerism and Pharmacological Effects
Positional isomerism plays a pivotal role in pharmacology, as isomers of the same compound can exhibit widely different activities. For substituted benzoic acids, changing the location of functional groups can lead to significant variations in antibacterial effects, biofilm inhibition, and the time required to kill bacterial cells. nih.gov
For instance, a comparative study of hydroxyl- and methoxy-substituted benzoic acid isomers revealed that the substituent's type and position on the benzoic ring are the most significant factors influencing antibacterial activity. nih.gov The study showed that 2-hydroxybenzoic acid was more effective at reducing the time needed to kill E. coli cells compared to its isomers. nih.gov Similarly, methoxy-substituted benzoic acids were more effective at inhibiting biofilm formation than their hydroxyl counterparts. nih.gov This highlights that subtle changes in the substitution pattern, such as moving the methyl or methylsulfonamido group to different positions on the this compound ring, would be expected to produce a range of pharmacological profiles. The relative positions of the groups determine the molecule's dipole moment, steric profile, and ability to form specific intermolecular interactions. derpharmachemica.com
Table 2: Effect of Substituent Position on Antibacterial Activity of Benzoic Acid Derivatives against E. coli
| Compound | Substituent Position | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| Benzoic Acid | - | 1 | nih.gov |
| 2-Hydroxybenzoic Acid | ortho | 1 | nih.gov |
| 3-Hydroxybenzoic Acid | meta | 2 | nih.gov |
| 4-Hydroxybenzoic Acid | para | 4 | nih.gov |
| 3,4-Dihydroxybenzoic Acid | meta, para | 2 | nih.gov |
Computational and In Silico Modeling for SAR
Computational tools are invaluable for exploring the structure-activity relationships of compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) prediction provide deep insights into a molecule's potential behavior. mdpi.commdpi.com
QSAR models can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. mdpi.com For benzoic acid and sulfonamide derivatives, these models can predict bioactivity scores and identify which structural features are most important for efficacy. mdpi.com Molecular docking simulations can predict how the compound binds to a specific protein target, revealing key interactions like hydrogen bonds and hydrophobic contacts, and estimating the binding affinity. mdpi.com Furthermore, in silico ADMET prediction platforms can forecast crucial pharmacokinetic properties like intestinal absorption, blood-brain barrier permeability, and potential toxicity, guiding the design of molecules with more favorable drug-like properties. mdpi.comnih.gov
The chemical structure of this compound strongly suggests a likely mechanism of action, particularly in an antibacterial context. The molecule contains a sulfonamide group attached to a benzoic acid derivative, which is structurally analogous to p-aminobenzoic acid (PABA). nih.gov
PABA is an essential substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is involved in the synthesis of folic acid. drugbank.comnih.gov Because bacteria cannot uptake folic acid from their environment, they must synthesize it, making the folic acid pathway an excellent target for antibiotics. nih.gov Sulfonamide-based drugs act as competitive inhibitors of DHPS, binding to the enzyme's active site in place of PABA and thereby halting folic acid production. nih.govdrugbank.com This bacteriostatic action prevents the bacteria from replicating. drugbank.com
Given this well-established mechanism for sulfonamides, computational and machine learning models would predict that this compound is likely to act as a DHPS inhibitor. icm.edu.plresearchgate.net In silico docking studies could be used to model the binding of the compound to the active site of DHPS to validate this predicted mechanism.
Binding Affinity Studies (e.g., to P2Y14R, PDE4)
The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by nucleotide sugars, has been identified as a promising target for treating various inflammatory conditions, including acute lung injury. nih.gov In this context, derivatives of 3-sulfonamido benzoic acid have been investigated as novel P2Y14R antagonists. nih.gov
Research into a series of these compounds, designed based on the structure of a known potent P2Y14R antagonist, PPTN, has led to the discovery of highly potent molecules. nih.gov One particular derivative, compound 25l, emerged as an exceptionally potent P2Y14R antagonist, demonstrating superior binding affinity and antagonistic activity. nih.gov
Table 1: P2Y14R Antagonistic Activity
| Compound | Target | IC50 (nM) | Source |
| Compound 25l | P2Y14R | 5.6 ± 0.3 | nih.gov |
| PPTN | P2Y14R | >5.6 | nih.gov |
This table displays the half-maximal inhibitory concentration (IC50) of compound 25l, a derivative of 3-sulfonamido benzoic acid, against the P2Y14 receptor, compared to the reference antagonist PPTN.
While the 3-sulfonamido benzoic acid scaffold is central to these findings, specific binding affinity data for the parent compound, this compound, to P2Y14R is not detailed in the available research. Furthermore, no significant binding affinity studies linking this specific compound or its direct derivatives to the phosphodiesterase 4 (PDE4) enzyme have been reported in the reviewed literature.
Rational Drug Design Strategies
The development of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists is a clear example of rational drug design. nih.gov The primary strategy involved using the structure of 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), the most potent known P2Y14R antagonist, as a foundation to create novel scaffolds. nih.govresearchgate.net This approach was aimed at overcoming the limitations of existing P2Y14R antagonists, which often suffer from low antagonistic activity and poor druggability characteristics, such as low oral bioavailability. nih.govnih.gov By designing new molecular frameworks based on a 3-amide or 3-sulfonamido benzoic acid core, researchers sought to improve upon the therapeutic profile of earlier inhibitors. nih.govresearchgate.net
Optimizing Inhibitory Potency and Selectivity
A key objective in the rational design process was the optimization of inhibitory potency against P2Y14R while ensuring high selectivity over other P2Y receptor subtypes. doi.org The design of the 3-sulfonamido benzoic acid series proved highly successful in this regard. The synthetic effort culminated in the identification of compound 25l, which exhibited significantly enhanced antagonistic activity (IC50 = 5.6 nM) compared to the lead compound, PPTN. nih.gov
Selectivity is crucial for minimizing off-target effects. The reference compound, PPTN, was previously established as a highly selective antagonist for P2Y14R, showing no significant agonist or antagonist activity at other P2Y receptors such as P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 at concentrations up to 1 µM. doi.org The optimization of the new series aimed to retain or improve upon this selectivity profile. doi.org The potent activity of compound 25l suggests it is a promising candidate for further development as a selective anti-inflammatory agent. nih.gov
Table 2: Potency Comparison of P2Y14R Antagonists
| Compound | Description | IC50 (nM) | Source |
| Compound 25l | Optimized 3-sulfonamido benzoic acid derivative | 5.6 | nih.gov |
| PPTN | Reference 2-naphthoic acid derivative | >5.6 | nih.gov |
This table compares the inhibitory potency of the optimized compound 25l against the reference antagonist PPTN.
Isosteric Replacements of the Carboxylic Acid Functional Group
The replacement of a carboxylic acid with a suitable isostere is a classical medicinal chemistry strategy to enhance a drug's pharmacokinetic and pharmacodynamic properties. acs.orgdrughunter.com Carboxylic acids can be metabolically labile and their negative charge can limit membrane permeability. technologypublisher.comnih.gov Isosteric replacement aims to preserve the essential interactions required for biological activity while improving properties like metabolic stability, lipophilicity, and cell permeability. acs.orgtechnologypublisher.com
Common isosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various other acidic heterocycles. nih.govdrughunter.com For instance, 5-substituted 1H-tetrazoles are widely recognized non-classical isosteres that mimic the acidity of carboxylic acids (pKa ≈ 4.5–4.9) while being more lipophilic. drughunter.com In the context of P2Y14R antagonists, tetrazole has been used as a carboxylate bioisostere. nih.gov
However, the success of any isosteric replacement is highly dependent on the specific biological target. nih.gov In many P2Y14R antagonists, the carboxylate moiety is critical as it forms key electrostatic and hydrogen bond interactions with positively charged residues like Lys77, Lys277, and Tyr102 in the receptor's binding pocket. nih.gov Therefore, while isosteric replacements are a powerful tool, in the case of the 3-sulfonamido benzoic acid series, the carboxylic acid group was retained as a crucial functional group for maintaining high binding affinity. nih.gov
Table 3: Common Carboxylic Acid Isosteres and Their Properties
| Isostere | Acidity (pKa) | Key Features | Source |
| Carboxylic Acid | ~4-5 | Forms strong hydrogen bonds; can have poor permeability. | drughunter.com |
| 5-Substituted 1H-Tetrazole | ~4.5-4.9 | Comparable acidity to carboxylic acid, more lipophilic. | drughunter.com |
| Sulfonamide | ~9-10 | Weaker acid; can increase metabolic stability and permeability. | drughunter.com |
| Acyl Sulfonamide | Lower than sulfonamide | More closely mimics acidity of carboxylic acids. | drughunter.com |
This table outlines common isosteric replacements for the carboxylic acid functional group and their general physicochemical properties relevant to drug design.
Advanced Analytical Characterization and Method Development
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatographic methods are paramount for separating 3-Methyl-4-(methylsulfonamido)benzoic acid from impurities, which may include starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) (UV, DAD, MS/MS Detection)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Its applicability is broad, covering quantification and purity assessment.
Methodology : Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing aromatic carboxylic acids. Separation is typically achieved on a C18 column. The mobile phase often consists of an aqueous component (like water with an acid modifier such as formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent (commonly acetonitrile (B52724) or methanol). helixchrom.com
Detection :
UV/DAD : The aromatic nature of this compound makes it suitable for UV detection. A Diode-Array Detector (DAD) can provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment by checking for co-eluting impurities. chemicalbook.com The detection wavelength is typically set near the absorbance maximum of the analyte, often around 230-254 nm for benzoic acid derivatives. ust.eduresearchgate.net
MS/MS : Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity. This is particularly useful for identifying and quantifying the compound at very low levels. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity.
A representative HPLC method for similar benzoic acid derivatives is outlined below.
| Parameter | Condition | Source |
| Column | C18, 5 µm (e.g., 4.6 x 150 mm) | researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | sielc.com |
| Mobile Phase B | Acetonitrile | sielc.com |
| Elution | Gradient | ekb.eg |
| Flow Rate | 1.0 mL/min | ust.edu |
| Detector | DAD (230-254 nm) or MS/MS | chemicalbook.comust.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suited for volatile and thermally stable compounds. The carboxylic acid and sulfonamide groups in this compound make it non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue prior to GC-MS analysis.
Derivatization : The primary goal of derivatization is to mask the polar functional groups (-COOH and -NH-).
Esterification : The carboxylic acid group is commonly converted to its methyl ester. This can be achieved using reagents like diazomethane (B1218177) or, more safely, with methanol (B129727) in the presence of an acid catalyst like BF3.
Silylation : Both the carboxylic acid and the sulfonamide N-H group can be derivatized using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.gov This process replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. researchgate.net
Analysis : Once derivatized, the compound can be analyzed using a standard GC-MS system, typically equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-35). researchgate.netnih.gov The mass spectrometer provides fragmentation patterns that are crucial for structural confirmation.
| Step | Description | Reagents | Source |
| 1. Derivatization | Silylation of acidic protons. | BSTFA + 1% TMCS | nih.gov |
| 2. GC Separation | Separation on a capillary column. | DB-35 (30 m x 0.25 mm x 0.25 µm) | nih.gov |
| 3. MS Detection | Electron Ionization (EI) at 70 eV. | N/A | nih.gov |
Purity Determination by RP-HPLC
RP-HPLC with UV detection is a standard method for determining the purity of pharmaceutical ingredients and key intermediates. ekb.eg The method involves separating the main compound from all potential process-related and degradation impurities.
Method Validation : A purity method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. ekb.eg The area percentage of the main peak relative to the total area of all peaks is used to calculate purity.
Impurity Profiling : The method should be capable of separating known and unknown impurities from the main peak. A gradient elution is often necessary to ensure that both early and late-eluting impurities are detected. ekb.eg The limit of detection (LOD) and limit of quantitation (LOQ) for the main compound and its impurities must be established.
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS, MS/MS, LC-MS, LC-MS/MS, MALDI-MS, FT ICR MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling confirmation of its molecular weight and structure.
LC-MS/LC-MS/MS : This is the most practical technique for this compound. Electrospray ionization (ESI) is a suitable soft ionization technique. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be expected as the parent ion. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ may be observed. Tandem MS (MS/MS) experiments on the parent ion would yield characteristic fragment ions, which are crucial for structural confirmation. For the related compound 3-Methyl-4-(phenylsulfonamido)benzoic acid (M.W. 291.32), a deprotonated molecular ion [M-H]⁻ would be expected at m/z 290. moldb.com
High-Resolution Mass Spectrometry (HRMS) : Techniques like Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS provide highly accurate mass measurements. rsc.org This allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.
MALDI-MS : Matrix-Assisted Laser Desorption/Ionization is typically used for large molecules but can be applied to small molecules with the appropriate matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.
¹H-NMR : The proton NMR spectrum would show distinct signals for each type of proton in the molecule.
Aromatic Protons : The three protons on the benzoic acid ring would appear as complex multiplets or doublets in the aromatic region (typically 7.0-8.5 ppm).
Methyl Protons : Two singlets would be expected: one for the methyl group on the benzene (B151609) ring (Ar-CH₃, typically ~2.4 ppm) and another for the methyl group on the sulfonamide (S-CH₃, typically ~3.0 ppm).
Acidic Protons : The carboxylic acid proton (-COOH) would appear as a broad singlet at a very downfield shift (>10 ppm), while the sulfonamide proton (-NH-) would also be a broad singlet, its position being solvent-dependent. rsc.org
¹³C-NMR : The carbon NMR spectrum provides information on all unique carbon atoms.
Carbonyl Carbon : The carboxylic acid carbon (-COOH) would be the most downfield signal (typically 165-175 ppm). rsc.org
Aromatic Carbons : The six carbons of the benzene ring would appear in the 110-150 ppm range. rsc.org
Methyl Carbons : The two methyl carbons would appear at upfield shifts, typically in the 15-40 ppm range. rsc.org
The table below shows typical ¹H and ¹³C NMR chemical shifts for related structural motifs.
| Functional Group | Typical ¹H-NMR Shift (ppm) | Typical ¹³C-NMR Shift (ppm) | Source |
| Carboxylic Acid (-COOH) | >10 (broad s) | 165-175 | rsc.org |
| Aromatic (Ar-H) | 7.0-8.5 | 110-150 | rsc.orgrsc.org |
| Aromatic Methyl (Ar-CH₃) | ~2.4 (s) | ~21 (s) | rsc.orgrsc.org |
| Sulfonamide Methyl (S-CH₃) | ~3.0 (s) | ~40 (s) | N/A |
| Sulfonamide (-NH-) | Variable (broad s) | N/A | rsc.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in this compound. The infrared spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its bonds.
Detailed Research Findings: The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to its distinct structural components: the carboxylic acid group, the sulfonamide group, the substituted aromatic ring, and the methyl groups.
Carboxylic Acid Group (–COOH): This group gives rise to two prominent features. A very broad O–H stretching band is expected in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching bands. vscht.cz The carbonyl (C=O) stretching vibration appears as a strong, sharp band, typically around 1700-1680 cm⁻¹. researchgate.net
Sulfonamide Group (–SO₂NH–): The sulfonamide group is identified by its characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear at approximately 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretch of the sulfonamide typically appears as a moderate peak around 3300-3200 cm⁻¹.
Aromatic Ring: The presence of the benzene ring is confirmed by C=C stretching vibrations within the ring, which cause absorption bands in the 1600-1450 cm⁻¹ region. vscht.cz Aromatic C–H stretching vibrations are typically observed just above 3000 cm⁻¹. vscht.cz
Methyl Groups (–CH₃): The aliphatic C–H stretching vibrations from the two methyl groups (one on the ring and one on the sulfonyl group) are expected in the 2975-2850 cm⁻¹ range. vscht.cz
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H stretch | 3300–2500 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700–1680 | Strong |
| Sulfonamide | N–H stretch | 3300–3200 | Medium |
| Sulfonamide | S=O asymmetric stretch | 1350–1320 | Strong |
| Sulfonamide | S=O symmetric stretch | 1170–1150 | Strong |
| Aromatic Ring | C–H stretch | 3100–3000 | Medium-Weak |
| Aromatic Ring | C=C stretch | 1600–1450 | Medium-Weak |
| Alkyl | C–H stretch | 2975–2850 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the aromatic system. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net
Detailed Research Findings: The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol (B145695) is expected to show distinct absorption maxima. Benzoic acid derivatives generally display three main absorption bands, often referred to as the A, B, and C bands. researchgate.net For this compound, the electronic transitions are primarily associated with the π → π* transitions of the benzene ring, influenced by the electron-withdrawing carboxylic acid and sulfonamide groups, and the electron-donating methyl group.
B-band: This is an intense absorption band typically observed around 230 nm, arising from a π → π* transition. researchgate.netrsc.org
C-band: This band, appearing around 270-280 nm, is due to a π → π* transition that is often forbidden by symmetry in benzene but becomes allowed due to substitution on the ring. researchgate.netrsc.org The exact position and intensity of these bands can be influenced by solvent polarity and pH. rsc.org
The expected UV absorption maxima for this compound are outlined in the table below.
| Absorption Band | Electronic Transition | Approximate λmax (nm) |
| B-band | π → π | ~230 |
| C-band | π → π | ~275 |
Method Validation and Quantitative Analysis
For the quantitative analysis of this compound, for instance in purity assessments or as a key starting material, analytical methods such as High-Performance Liquid Chromatography (HPLC) must be properly validated. ekb.eg Validation ensures the method is reliable, accurate, and reproducible for its intended purpose, following guidelines from the International Conference on Harmonisation (ICH). chemmethod.com
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. chemmethod.com These values are crucial for analyzing trace-level impurities. ijsr.net
Detailed Research Findings: LOD and LOQ are typically determined by analyzing a series of dilute solutions of the compound and calculating the signal-to-noise (S/N) ratio. ekb.eg An S/N ratio of approximately 3:1 is generally used for estimating the LOD, while a ratio of 10:1 is used for the LOQ. chemmethod.com
While specific validated method data for this compound is not publicly available, data from related benzoic acid derivatives provides insight into typical values achieved with modern analytical instrumentation like LC-MS/MS or HPLC-UV. For example, a validated LC-DAD method for benzoic acid in food matrices reported an LOQ of 0.41 mg/kg. researchgate.net For potential genotoxic impurities like 4-(bromomethyl)benzoic acid, LC-MS/MS methods can achieve LOQ values as low as 0.5 ppm. ijsr.net
The table below shows illustrative LOD and LOQ values for related compounds, demonstrating the sensitivity that can be expected from validated analytical methods.
| Compound | Method | LOD | LOQ |
| Benzoic Acid | LC-DAD | 0.42 µg/mL | 1.14 µg/mL |
| Sorbic Acid | LC-DAD | 0.32 µg/mL | 0.99 µg/mL |
| 4-(bromomethyl)benzoic acid | LC-MS/MS | ~0.17 ppm | 0.5 ppm |
Data sourced from studies on related benzoic acid derivatives for illustrative purposes. ijsr.netresearchgate.net
Recovery and Reproducibility Studies
Accuracy and precision are key parameters in method validation. Accuracy is assessed through recovery studies, while precision is evaluated by examining reproducibility (inter-day precision) and repeatability (intra-day precision). researchgate.net
Detailed Research Findings: Recovery studies involve spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration). ekb.eg The samples are then analyzed, and the percentage of the analyte recovered is calculated. Acceptable recovery is typically in the range of 80-120%. ekb.eg
Reproducibility is determined by having different analysts, using different instruments, or conducting the analysis on different days to check for variations. Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. For quantitative analysis, a %RSD of less than 2% is often required. ekb.eg For example, a validated HPLC method for determining benzoic acid and sorbic acid in noodles showed accuracy, determined by spike recovery, between 83.62% and 102.47%. researchgate.net
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: An X-ray crystallographic analysis of this compound would yield detailed structural parameters. In the solid state, benzoic acid derivatives commonly form centrosymmetric dimers through strong O–H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This is a highly probable structural motif for this compound as well.
The following table presents typical crystallographic data that could be expected from an analysis of this compound, based on published data for similar molecules. researchgate.net
| Parameter | Example Value |
| Crystal System | Triclinic / Monoclinic |
| Space Group | P-1 or C2/c |
| a (Å) | 9.7095 |
| b (Å) | 11.9632 |
| c (Å) | 12.4335 |
| α (°) | 86.456 |
| β (°) | 73.532 |
| γ (°) | 69.272 |
| V (ų) | 1294.15 |
| Z (molecules/unit cell) | 4 |
Data from a structurally related compound for illustrative purposes. researchgate.net
Analytical Approaches for Impurity Identification
The identification and control of impurities are critical in the manufacturing of chemical compounds, especially those intended for use in pharmaceuticals where even trace impurities can affect quality and safety. ekb.eg Analytical techniques, primarily chromatography, are essential for impurity profiling.
Detailed Research Findings: A robust approach to impurity identification involves the use of a stability-indicating analytical method, typically a gradient reverse-phase HPLC (RP-HPLC) method. chemmethod.com Such methods are designed to separate the main compound from all potential process-related impurities and degradation products.
To ensure all likely impurities are identified, forced degradation studies are often performed. chemmethod.com This involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis (exposure to UV light). The degradation products formed are then separated and identified, often using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS), which provides both retention time and mass information for structural elucidation. chemmethod.com For instance, a method developed for 2,4,6-Trifluorobenzoic acid was able to separate it from five process-related impurities. ekb.eg
Metabolic Pathways and Biotransformation Research
In Vivo Metabolism of Benzoic Acid Derivatives
The in vivo metabolism of benzoic acid and its derivatives is a critical area of study to understand their biological activity and clearance. In mammals, the primary metabolic route for benzoic acid involves conjugation with the amino acid glycine, resulting in the formation of hippuric acid. nih.gov This metabolite is then efficiently eliminated from the body through the renal organic anion transport system. nih.gov
Research on structurally related compounds, such as N-sulfonylhydrazones, provides further insight into potential metabolic pathways. Studies have shown that these molecules can be metabolized by NADPH-independent enzymes like carboxylesterase (CES), leading to hydrolysis of ester groups to form carboxylic acid derivatives. nih.gov Additionally, oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes is a common pathway. nih.gov The presence and position of methyl groups on the molecule can significantly influence its recognition by CYP enzymes and protect against acid hydrolysis, thereby altering its pharmacokinetic profile. nih.gov For instance, N-methylated analogs of N-sulfonylhydrazones have been shown to be metabolized by CYP enzymes into multiple metabolites, while non-N-methylated versions were more susceptible to hydrolysis. nih.gov
Table 1: Potential In Vivo Metabolic Reactions for Benzoic Acid Derivatives
| Metabolic Reaction | Enzyme Family | Resulting Metabolite | Reference |
| Glycine Conjugation | N-Acyltransferase | Hippuric Acid | nih.gov |
| Hydrolysis | Carboxylesterase (CES) | Carboxylic Acid Derivative | nih.gov |
| Oxidative Metabolism | Cytochrome P450 (CYP) | Hydroxylated/Demethylated Metabolites | nih.gov |
Role of Microbial Biotransformation
The gut microbiome plays a crucial role in the biotransformation of xenobiotics, including aromatic compounds. youtube.comscholarsresearchlibrary.com These microbial communities possess a vast enzymatic capacity that can significantly alter the structure and activity of ingested chemicals before they are absorbed by the host. youtube.com
Gut microbes employ several strategies to degrade aromatic compounds. semanticscholar.org These biotransformations include key reactions such as hydrolysis, reduction, and methylation, which alter the parent compound's structure. semanticscholar.orgscilit.com Anaerobic bacteria, such as those from the Enterobacteriaceae family, are capable of performing a range of transformations on aromatic substrates. scilit.com These alterations can include:
Hydrolysis: Cleavage of ester or amide bonds.
Reduction: Reduction of aromatic rings or side-chain double bonds. scilit.com
Demethylation/Dehydroxylation: Removal of methyl or hydroxyl groups from the aromatic ring. scilit.comport.ac.uk
Furthermore, compounds containing a sulfonamide group, such as sulfamethoxazole, have been shown to significantly alter the composition of the gut microbiota. nih.gov This suggests a bidirectional interaction where the compound can affect the microbial populations, which in turn are responsible for metabolizing the compound. nih.gov The presence of sulfotransferases within gut commensals also indicates that the microbiome can contribute to detoxification processes via sulfation. mdpi.comnih.gov
The structural alterations performed by gut microbiota result in a variety of metabolites. For example, the anaerobic degradation of aromatic acids by fermentative bacteria can lead to the formation of phenols, cresols, and even aromatic hydrocarbons like toluene. scilit.com Further degradation can involve the cleavage of the aromatic ring itself, converting the substrate into aliphatic acids. scilit.com The identification of these microbial metabolites is essential for understanding the complete metabolic profile of the parent compound.
Table 2: Microbial Biotransformation of Aromatic Compounds and Potential Metabolites
| Microbial Reaction | Bacterial Group Example | Potential Metabolites | Reference |
| O-Demethylation | Enterobacteriaceae | Phenols, Volatile Fatty Acids | scilit.com |
| Dehydroxylation | Enterobacteriaceae | Reduced Aromatic Acids | scilit.com |
| Side-Chain Reduction | Enterobacteriaceae | Propionic Acid Derivatives | scilit.com |
| Ring Cleavage | Various anaerobes | Aliphatic Acids | semanticscholar.orgscilit.com |
Biochemical Mechanisms of Action
Benzoic acid derivatives can exert biological effects by interacting with fundamental cellular metabolic pathways.
Research has demonstrated that benzoic acid can inhibit key metabolic processes. In yeast, for instance, benzoic acid stress was found to significantly downregulate the expression of genes involved in the glycolysis pathway. d-nb.info This inhibition reduces the cell's ability to utilize sugars for energy. d-nb.info
In parallel, some aromatic compounds have been shown to induce a metabolic shift from glycolysis to the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov The PPP is a crucial pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis. mdpi.com NADPH is a vital reducing agent required for biosynthetic reactions and for protecting the cell against oxidative stress. nih.govmdpi.com An induced shift to the PPP can therefore enhance a cell's capacity to counteract oxidative stress. nih.govnih.gov This metabolic reprogramming may be a key mechanism of action for certain aromatic compounds. nih.gov
Table 3: Effects of Aromatic Compounds on Glycolysis and Pentose Phosphate Pathway
| Pathway | Observed Effect | Compound Class Example | Consequence | Reference |
| Glycolysis | Downregulation/Inhibition | Benzoic Acid | Reduced ATP and energy supply | d-nb.info |
| Pentose Phosphate Pathway (PPP) | Upregulation/Activation | Benzo[a]pyrene | Increased NADPH production, enhanced antioxidant defense | nih.govnih.gov |
There is an intricate connection between the mevalonate (B85504) pathway and the tricarboxylic acid (TCA) cycle. The mevalonate pathway is a critical biosynthetic route that produces isoprenoids, which are precursors for molecules like ubiquinone (Coenzyme Q10). nih.govresearchgate.net Ubiquinone is an essential component of the mitochondrial electron transport chain, a process intimately linked with the TCA cycle for cellular respiration and energy production. researchgate.net
Studies have shown that inhibiting the mevalonate pathway, for example with statins, can directly impact the TCA cycle. researchgate.net By reducing the synthesis of ubiquinone, mevalonate pathway inhibition can block TCA cycle activity and cellular respiration. researchgate.netresearchgate.net This disruption can lead to reduced levels of TCA cycle metabolites such as aspartate. researchgate.net Furthermore, inhibition of the mevalonate pathway affects the post-translational modification of key signaling proteins like those in the RAS family, which can, in turn, influence major downstream signaling cascades. nih.gov
Table 4: Interplay Between Mevalonate Pathway Inhibition and TCA Cycle
| Action | Pathway Affected | Key Intermediate | Consequence | Reference |
| Inhibition of Mevalonate Pathway | Mevalonate Pathway | Ubiquinone (CoQ10) | Decreased synthesis | researchgate.net |
| Decreased Ubiquinone | Electron Transport Chain / TCA Cycle | TCA Cycle Metabolites (e.g., Aspartate) | Blocked activity, reduced metabolite levels | researchgate.netresearchgate.net |
| Inhibition of Isoprenylation | RAS/MAPK Signaling | Signaling Proteins | Downregulation of downstream signaling | nih.gov |
Redirection of Metabolic Flux for Specific Biomolecule Synthesis
The strategic redirection of metabolic flux is a cornerstone of metabolic engineering, aiming to enhance the production of desired compounds by rerouting intermediates from central metabolic pathways to specific biosynthetic pathways. This is often achieved by modifying the genetic or enzymatic makeup of an organism to favor the synthesis of a target molecule over normal cellular processes like growth and energy production.
One common approach involves the use of "metabolic toggle switches," which can conditionally knock out genes in competing pathways. For instance, research in Escherichia coli has demonstrated that interrupting the tricarboxylic acid (TCA) cycle by switching off the gltA gene can significantly redirect carbon flux. nih.gov This interruption leads to an accumulation of precursors that can then be channeled into a synthetic pathway, such as one for isopropanol (B130326) production, resulting in a substantial increase in both production titer and yield. nih.gov While direct research on 3-Methyl-4-(methylsulfonamido)benzoic acid in this context is not available, the principles of metabolic flux redirection could theoretically be applied. For example, pathways involving aromatic amino acid synthesis could potentially be engineered to utilize or produce substituted benzoic acid derivatives.
The core principle of this redirection is to create a metabolic imbalance that favors the desired biosynthetic route. This can be a delicate balance, as completely shutting down a central pathway can be detrimental to the cell. Therefore, conditional or partial pathway inhibition is often a more effective strategy.
Table 1: Example of Metabolic Flux Redirection in E. coli
| Experimental Condition | Key Genetic Modification | Impact on Metabolic Flux | Outcome |
|---|
Waste Nitrogen Disposal via Benzoate (B1203000) Conjugation
The disposal of excess nitrogen is a critical metabolic process in many organisms. In humans and other mammals, the primary pathway for nitrogen elimination is the urea (B33335) cycle. However, alternative pathways exist, and one of the most well-documented is the conjugation of benzoate with an amino acid, which is then excreted. This process serves as a method for waste nitrogen disposal. nih.gov
While research has historically focused on benzoic acid and its sodium salt, the fundamental mechanism involves the enzymatic conjugation of the carboxylic acid group. nih.gov Theoretically, a substituted benzoic acid like this compound, which also possesses a carboxylic acid group, could potentially undergo a similar biotransformation. The presence of methyl and methylsulfonamido groups on the aromatic ring would likely influence the rate and extent of this conjugation, representing an area for further investigation. The biotransformation of benzoic acid is not limited to animals; in plants, benzoic acid can form conjugates with peptides, which are then compartmentalized or degraded. nih.gov
Table 2: Key Molecules in Benzoate-Mediated Nitrogen Disposal
| Compound | Role in Pathway | Result of Conjugation |
|---|---|---|
| Benzoic Acid | Substrate for conjugation | Activated to Benzoyl-CoA nih.gov |
| L-Glycine | Nitrogen-containing amino acid | Conjugates with Benzoyl-CoA nih.gov |
Preclinical Evaluation and Pharmacokinetic Profiling
In Vitro and In Vivo Pharmacological Characterization
Currently, there is a notable absence of publicly available scientific literature detailing the in vitro and in vivo pharmacological characterization of 3-Methyl-4-(methylsulfonamido)benzoic acid. While studies on other benzoic acid derivatives have explored their potential as VLA-4 antagonists and multitarget inhibitors of acetylcholinesterase and carbonic anhydrase, specific data for this compound is not available in the reviewed sources. nih.govnih.gov Similarly, research on compounds with related structures, such as 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives, has indicated antimicrobial and antibiofilm properties, but these findings cannot be directly extrapolated to this compound. mdpi.com
Evaluation of Binding Affinities and Receptor Selectivity
Detailed information regarding the binding affinities and receptor selectivity of this compound is not present in the currently accessible scientific literature. Studies on analogous compounds have been conducted, for instance, to determine their potential as VLA-4 antagonists, which inherently involves assessing binding affinity and selectivity. nih.gov However, specific binding profile data for this compound remains uncharacterized in the public domain.
Pharmacokinetic Properties and Druggability Assessment
A comprehensive druggability assessment, including detailed pharmacokinetic properties for this compound, is not available in the reviewed scientific literature.
Absorption and Distribution Studies
Specific studies detailing the absorption and distribution of this compound have not been identified in the public scientific record.
Bioavailability Considerations
There is no available data concerning the bioavailability of this compound. While research on other benzoic acid derivatives has included bioavailability assessments in various animal models, this information is not applicable to the specific compound of interest. nih.gov
Future Research Directions and Translational Perspectives
Development of Next-Generation Analogues with Enhanced Therapeutic Profiles
The development of next-generation analogues of 3-Methyl-4-(methylsulfonamido)benzoic acid represents a promising avenue for enhancing its therapeutic profile. By systematically modifying its chemical structure, researchers can aim to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in identifying key pharmacophoric features and guiding the rational design of new derivatives.
Recent research into the broader class of 3-sulfonamido benzoic acid derivatives has revealed their potential as antagonists of the P2Y14 receptor, a target implicated in inflammatory diseases such as acute lung injury. nih.govnih.gov Building on this, future efforts could focus on synthesizing novel analogues of this compound with optimized P2Y14R antagonistic activity. For instance, a recently discovered potent P2Y14R antagonist from this class, compound 25l, demonstrated an IC50 of 5.6 ± 0.3 nM, highlighting the potential for developing highly active modulators. nih.gov
| Compound | Target | Activity (IC50) | Potential Therapeutic Area |
| 3-Sulfonamido benzoic acid derivatives | P2Y14 Receptor | Varies (nanomolar range for potent analogues) | Acute Lung Injury, Inflammatory Diseases |
| Compound 25l | P2Y14 Receptor | 5.6 ± 0.3 nM | Acute Lung Injury |
Furthermore, the exploration of different substitution patterns on the aromatic ring and modifications of the methyl and methylsulfonamido groups could lead to analogues with improved drug-like properties, such as enhanced solubility and metabolic stability.
Comprehensive Elucidation of Molecular Mechanisms of Action
A thorough understanding of the molecular mechanisms of action of this compound is paramount for its clinical translation. While its structural class suggests potential targets, detailed investigations are required to confirm these and uncover novel pathways.
One promising area of investigation is its potential as a carbonic anhydrase (CA) inhibitor. Sulfonamides are a well-established class of CA inhibitors, and various benzamide-4-sulfonamides have shown potent inhibitory activity against several human CA isoforms. researcher.life Given that CA isoforms are involved in a range of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, elucidating the specific CA inhibition profile of this compound could reveal its therapeutic potential in indications such as glaucoma, epilepsy, and certain cancers. researcher.life
Additionally, initial findings for a related compound, 3-Methyl-4-(methylsulfamoyl)benzoic acid, suggest potential mechanisms involving the inhibition of penicillin-binding proteins and the suppression of inflammatory pathways such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Future research should aim to validate these mechanisms for this compound and explore their relevance in different disease contexts.
Integration of Advanced Computational Approaches in Drug Discovery
Advanced computational approaches are poised to accelerate the discovery and development of drugs based on the this compound scaffold. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between the compound and its potential protein targets. nih.gov
For example, computational studies have been successfully employed to understand the binding modes of sulfonamide inhibitors to carbonic anhydrases. nih.govacs.org Similar in silico methods can be applied to this compound to predict its binding affinity and selectivity for various CA isoforms and other potential targets. This can aid in the rational design of more potent and selective inhibitors.
Furthermore, virtual screening of large compound libraries against identified targets can help in the discovery of novel hits with diverse chemical scaffolds. Structure-based virtual screening has already proven effective in identifying non-sulfonamide inhibitors of carbonic anhydrase IX, a promising anti-tumor target. rsc.org This approach can be leveraged to expand the chemical space around the this compound core.
Exploration of Novel Therapeutic Indications and Applications
The structural characteristics of this compound and the known activities of related compounds suggest a broad range of potential therapeutic applications beyond what is currently established.
The demonstrated anti-inflammatory effects of 3-sulfonamido benzoic acid derivatives in models of acute lung injury point towards their potential use in other inflammatory conditions. nih.gov This could include chronic inflammatory diseases such as inflammatory bowel disease, where P2Y14 receptor antagonists are also being explored. acs.org
The potential for carbonic anhydrase inhibition opens up possibilities for treating glaucoma, edema, and certain types of cancer where specific CA isoforms are overexpressed. researcher.life Moreover, the structural similarity to other benzoic acid derivatives with anti-sickling properties suggests a potential, albeit speculative, application in sickle cell disease that could be explored. acs.org
Multidisciplinary Research Collaborations for Comprehensive Studies
To fully realize the therapeutic potential of this compound, multidisciplinary research collaborations are essential. Bringing together experts from medicinal chemistry, pharmacology, computational biology, and clinical medicine will enable a comprehensive and integrated approach to its study.
Such collaborations can facilitate the seamless progression from compound synthesis and in vitro characterization to preclinical in vivo studies and, eventually, clinical trials. For instance, collaborations between academic research groups and pharmaceutical companies are crucial for advancing biomarker discovery and personalized therapy selection in complex inflammatory diseases. nih.gov The development of novel therapeutics for conditions like inflammatory bowel disease and various cancers often relies on the combined expertise of diverse scientific teams. schrodinger.comcollaborativedrug.com These collaborative efforts are vital for navigating the complexities of drug discovery and development, from target identification and lead optimization to clinical validation. sacbee.com
Q & A
Q. What are the recommended synthetic routes for 3-Methyl-4-(methylsulfonamido)benzoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves introducing the methylsulfonamido group to a benzoic acid scaffold. A plausible route is sulfonylation of 3-methyl-4-aminobenzoic acid using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization strategies include:
- Catalyst selection : Use FeCl₃ or other Lewis acids to enhance reaction efficiency, as seen in analogous chlorination reactions .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) for high purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and functional groups (e.g., methylsulfonamido at C4, benzoic acid at C1) .
- LC-MS : Quantify purity and detect impurities using reversed-phase C18 columns with mobile phases like acetonitrile/water (+0.1% formic acid). High-resolution MS confirms molecular weight .
- Melting point analysis : Compare observed mp (e.g., ~230°C) with literature values for consistency .
Q. How does the methylsulfonamido substituent influence the acidity and solubility of benzoic acid derivatives compared to other substituents?
Methodological Answer:
- Acidity : Measure pKa via potentiometric titration. The electron-withdrawing sulfonamido group lowers pKa compared to methyl or methoxy substituents, enhancing acidity .
- Solubility : Perform solubility studies in polar (water, DMSO) and nonpolar solvents (hexane). The sulfonamido group increases water solubility relative to chloro or trifluoromethyl analogs due to hydrogen-bonding capacity .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., Saccharomyces cerevisiae for antimicrobial studies) and buffer conditions (pH, temperature) to reduce variability .
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based assays) with whole-cell viability tests to distinguish direct target effects from secondary mechanisms .
- Metabolite profiling : Employ LC-MS to identify degradation products or metabolites that may interfere with activity .
Q. How can computational chemistry methods (e.g., DFT) predict the electronic properties and reactivity of this compound in different environments?
Methodological Answer:
- DFT modeling : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges. Compare with experimental UV-Vis spectra to validate predictions .
- Solvent effects : Include implicit solvent models (e.g., PCM for water or DMSO) to simulate protonation states and reactivity in biological systems .
- Electric field studies : Model absorption spectra under external fields to predict spectroscopic behavior in electrochemical applications .
Q. What experimental approaches are recommended for studying the metabolic stability and potential toxicological profiles of this compound in eukaryotic models?
Methodological Answer:
- Yeast toxicity assays : Expose S. cerevisiae cultures to sublethal doses and monitor growth inhibition via OD600. Quantify intracellular amino acid depletion using HPLC, as seen in benzoic acid stress studies .
- Genotoxicity screening : Conduct Ames tests (bacterial reverse mutation assay) and comet assays (eukaryotic DNA damage) to assess mutagenicity, referencing protocols for benzoic acid derivatives .
- Metabolic stability : Use liver microsomes (e.g., human CYP450 isoforms) with LC-MS/MS to identify phase I/II metabolites and calculate half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
